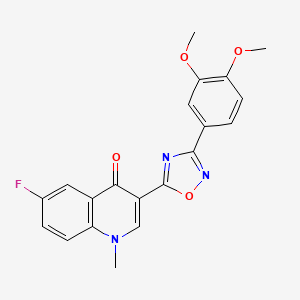

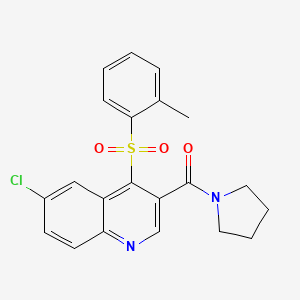

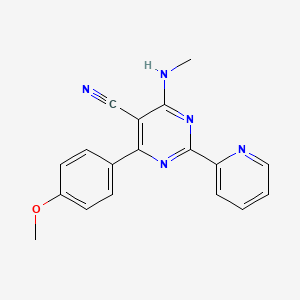

![molecular formula C22H23NO4 B2933448 1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-76-9](/img/structure/B2933448.png)

1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of piperidine, which is a common synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

While specific synthesis methods for “1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one” were not found, a related compound, spiro[1-benzofuran-2,4’-piperidin]-3-one, has been synthesized in five steps with an overall yield of 47% . The synthesis involved selective and sequential derivatisation of the amino and aryl bromide functional groups .科学的研究の応用

Sigma Ligands Affinity and Selectivity

Studies have revealed that spiro compounds, related to 1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, exhibit significant affinity and selectivity towards sigma receptors. Moltzen, Perregaard, and Meier (1995) explored the affinity and preference for sigma 2 binding sites, identifying structural factors governing sigma 1/sigma 2 affinity and selectivity within spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines (Moltzen, Perregaard, & Meier, 1995). Similarly, Maier and Wünsch (2002) synthesized novel spiropiperidines showing high potency and subtype selectivity for σ-receptors, offering insights into their structure-activity relationships (Maier & Wünsch, 2002).

Histone Deacetylase Inhibitors

Thaler et al. (2012) developed spiro[chromane-2,4′-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors, evaluating their abilities to inhibit nuclear HDACs, in vitro antiproliferative activities, and in vitro ADME profiles. This study suggests the potential therapeutic application of these compounds in cancer treatment (Thaler et al., 2012).

CNS Agents and Neurokinin Receptor Antagonists

Research into spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents has been conducted, with studies indicating these compounds' efficacy as central nervous system depressants and their potential as novel neurokinin receptor antagonists. For example, Bauer et al. (1976) synthesized 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and explored its antitetrabenazine activity, highlighting its possible use in depression and other CNS disorders (Bauer et al., 1976). Furthermore, Kubota et al. (1998) designed and synthesized YM-35375, a spiro-substituted piperidine, as a new lead compound for novel neurokinin receptor antagonists, showing promising results in inhibiting bronchoconstriction in guinea pigs (Kubota et al., 1998).

Synthesis and Chemical Properties

Significant efforts have been made towards the synthesis and characterization of spiro compounds, aiming to enhance their chemical properties and therapeutic potential. Fishman and Cruickshank (1968) reported on the synthesis and reactions of spiro[oxirane-2,4-piperidines], demonstrating their role as alkylating agents to introduce specific moieties onto heteroaromatic compounds (Fishman & Cruickshank, 1968).

Safety And Hazards

特性

IUPAC Name |

1'-(4-ethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-26-17-9-7-16(8-10-17)21(25)23-13-11-22(12-14-23)15-19(24)18-5-3-4-6-20(18)27-22/h3-10H,2,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHPGOWIQACNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

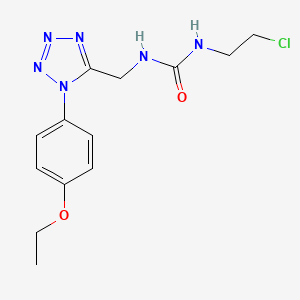

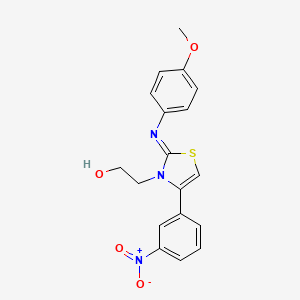

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2933367.png)

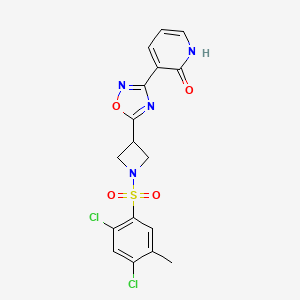

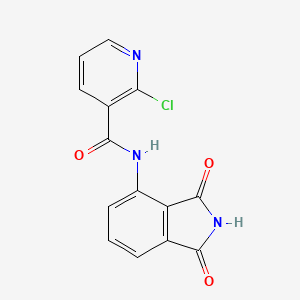

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933373.png)

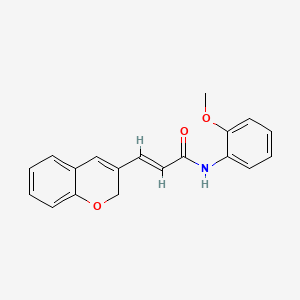

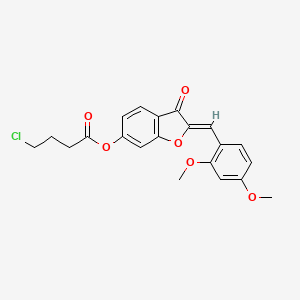

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)

![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)